REACTION_CXSMILES
|
[OH:1][CH2:2][C:3](=[O:5])[CH3:4].N1C=CC=CC=1.[C:12](Cl)(=[O:15])[CH2:13][CH3:14].O>C(OCC)(=O)C>[C:12]([O:1][CH2:2][C:3](=[O:5])[CH3:4])(=[O:15])[CH2:13][CH3:14]
|
Name
|
|
Quantity
|
190 g
|
Type
|
reactant
|
Smiles
|
OCC(C)=O
|
Name
|
|
Quantity
|
210 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
197 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
CUSTOM
|
Details
|
After phase separation
|
Type
|
WASH
|
Details
|
the organic layer was washed twice with a 1−N aqueous hydrochloric acid (700 ml), twice with water (700 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with saturated brine (500 ml), and dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After the magnesium sulfate was filtered out
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)OCC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.36 mol | |
AMOUNT: MASS | 177 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |